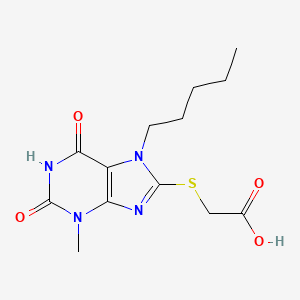
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H18N4O4S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex purine derivative with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
The compound can be represented by the following molecular formula:
- Chemical Formula : C13H19N5O3S
- CAS Number : 301354-10-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act on:
- Receptor Tyrosine Kinases : These are critical in regulating cell growth and differentiation.
- Dihydrofolate Reductase (DHFR) : This enzyme is involved in folate metabolism and DNA synthesis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Antitumor Activity :
A study evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Properties :
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. -
Anti-inflammatory Effects :
In a model of induced inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential in managing inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the purine scaffold.
- Introduction of the thioacetic acid moiety.
- Final modifications to achieve the desired functional groups.
Propriétés
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-3-4-5-6-17-9-10(14-13(17)22-7-8(18)19)16(2)12(21)15-11(9)20/h3-7H2,1-2H3,(H,18,19)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAGTKRSBXVYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














